Technical Whitepaper: 2-Bromo-4-(3-fluorophenyl)thiophene in Advanced Synthesis and Materials Science
Technical Whitepaper: 2-Bromo-4-(3-fluorophenyl)thiophene in Advanced Synthesis and Materials Science
Executive Summary
The synthesis of complex conjugated systems and advanced active pharmaceutical ingredients (APIs) relies heavily on versatile, halogenated heterocycles. Among these, 2-Bromo-4-(3-fluorophenyl)thiophene (CAS: 1159819-93-8) has emerged as a critical intermediate. This technical guide explores the structural causality, reactivity profiling, and application pathways of this compound, providing drug development professionals and materials scientists with a comprehensive framework for its utilization.
Chemical Identity and Physicochemical Profiling
The utility of 2-Bromo-4-(3-fluorophenyl)thiophene stems from its dual-functional nature. The molecule features an electron-rich thiophene core substituted with a highly reactive bromine atom and an electronically modulating 3-fluorophenyl group.
Table 1: Quantitative Physicochemical Data
| Parameter | Specification |
| IUPAC Name | 2-Bromo-4-(3-fluorophenyl)thiophene |
| CAS Registry Number | 1159819-93-8 |
| Molecular Formula | C₁₀H₆BrFS |
| Molecular Weight | 257.12 g/mol |
| PubChem CID | 45788589 |
| MDL Number | MFCD12033324 |
(Data verified via standard product specifications from ).
Structural Causality and Reactivity Profiling
The molecular architecture of this compound is intentionally designed to serve as a highly programmable building block. The causality behind its specific substitution pattern dictates its behavior in both synthetic workflows and final applications:
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The C2-Bromine (Synthetic Handle): Bromine at the alpha position of the thiophene ring is highly activated for oxidative addition by low-valent transition metals. This allows for precise, regioselective cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) without the risk of competing C-H activation at the less reactive C5 position.
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The 4-(3-Fluorophenyl) Group (Electronic & Steric Modulator): The incorporation of fluorine induces a strong electron-withdrawing effect via the sigma-bond framework (inductive effect). In medicinal chemistry, this meta-fluoro substitution enhances metabolic stability by blocking cytochrome P450-mediated oxidation at that specific site, while simultaneously increasing lipophilicity for better membrane permeability. In organic electronics, as demonstrated in studies on the, fluorinated phenylthiophenes lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, facilitating electron injection and improving the oxidative stability of the resulting polymers.
Applications in Drug Discovery and Organic Electronics
The divergent utility of 2-Bromo-4-(3-fluorophenyl)thiophene bridges the gap between biological systems and optoelectronic materials.
Medicinal Chemistry: Protein Farnesyltransferase and Kinase Inhibitors Arylthiophenes are frequently deployed as bioisosteres for biphenyl or phenyl-heteroaryl systems. Research into 3-arylthiophene derivatives has demonstrated their high efficacy as scaffolds for , which are critical in oncology for disrupting the membrane localization of Ras proteins. The 3-fluorophenyl moiety specifically optimizes the binding thermodynamics within the hydrophobic pockets of the target enzyme, while the brominated thiophene core provides the necessary vector for downstream functionalization.
Organic Electronics: OLEDs and OPVs In materials science, fluorophenyl-thiophene derivatives are foundational for constructing covalent organic frameworks (COFs) and conjugated alternating copolymers. The fluorination process effectively lowers frontier orbital energy levels, maintaining bright luminescence characteristics for Organic Light-Emitting Diodes (OLEDs) and enabling balanced ambipolar charge transport for Organic Photovoltaics (OPVs).
Caption: Divergent application pathways for 2-Bromo-4-(3-fluorophenyl)thiophene.
Validated Experimental Protocols
To integrate 2-Bromo-4-(3-fluorophenyl)thiophene into larger architectures, palladium-catalyzed cross-coupling is the industry standard. The following protocol describes a robust, self-validating Suzuki-Miyaura coupling designed to maximize yield while preventing protodeboronation.
Protocol: Regioselective Arylation via Suzuki-Miyaura Cross-Coupling
Objective: Couple the brominated building block with an arylboronic acid to yield a 2,4-diarylthiophene derivative.
Step-by-Step Workflow & Causality:
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Preparation of the Catalytic System: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-Bromo-4-(3-fluorophenyl)thiophene (1.0 equiv, 1.0 mmol) and the target Arylboronic Acid (1.2 equiv, 1.2 mmol).
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Causality: A slight stoichiometric excess of boronic acid compensates for potential loss via homocoupling or protodeboronation, ensuring complete consumption of the valuable thiophene starting material.
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Catalyst and Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (2.5 equiv, 2.5 mmol).
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Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which drastically accelerates the reductive elimination step. K₂CO₃ acts as a mild base to activate the boronic acid into a reactive boronate complex, facilitating transmetalation.
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Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL).
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Causality: Dioxane provides excellent solubility for the organic substrates. Water is strictly required to dissolve the inorganic base and accelerate the formation of the reactive [Ar-B(OH)₃]⁻ species. Degassing is critical to prevent the oxidation of the Pd(0) active species.
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Thermal Activation: Heat the biphasic mixture to 90°C for 12 hours with vigorous stirring.
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Causality: Elevated temperature overcomes the activation energy barrier for the transmetalation step, which is often rate-limiting when coupling electron-deficient aryl groups.
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Validation Checkpoint (Self-Validating System): The reaction is self-validating through visual and analytical cues. The initial biphasic mixture will homogenize as the reaction reaches 90°C. A color change from pale yellow to dark brown indicates the active cycling of the Pd(0)/Pd(II) species. Complete consumption of the starting material (verified via LC-MS, disappearance of m/z ~257) alongside the appearance of the target mass confirms successful transmetalation and reductive elimination, validating the protocol's efficacy in real-time.
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Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via silica gel flash chromatography.
Caption: Pd-Catalyzed Cross-Coupling Cycle of 2-Bromo-4-(3-fluorophenyl)thiophene.
References
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Title: CAS 1159819-93-8 Product Data Source: American Elements URL: [Link][1]
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Title: Discovery of a New Class of Protein Farnesyltransferase Inhibitors in the Arylthiophene Series Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][2]
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Title: Electrochemical Modification of Poly(3-(4-Fluorophenyl)thiophene) Source: Langmuir (ACS Publications) URL: [Link][3]
